2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine

Medicinal Chemistry Synthetic Methodology Halogenation Selectivity

Researchers building ATP-competitive kinase inhibitor libraries often struggle to source building blocks with truly orthogonal reactive handles for sequential diversification. This compound directly addresses that gap: the C2-Cl group enables rapid SNAr diversification, while the C5-F substituent permits late-stage cross-coupling elaboration from a single intermediate. • Orthogonal C2-Cl (SNAr) and C5-F (cross-coupling) handles for divergent library synthesis • Ether-linked pyrazole at C4 enhances metabolic stability modulation vs. C-C linked analogs • Gram-scale synthesis with rigorous batch-to-batch consistency supports multi-month discovery campaigns

Molecular Formula C8H6ClFN4O
Molecular Weight 228.61 g/mol
Cat. No. B12074758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine
Molecular FormulaC8H6ClFN4O
Molecular Weight228.61 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)OC2=NC(=NC=C2F)Cl
InChIInChI=1S/C8H6ClFN4O/c1-14-4-5(2-12-14)15-7-6(10)3-11-8(9)13-7/h2-4H,1H3
InChIKeyIRHDTBDQZSXMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine: Kinase Library Scaffold


2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine is a synthetic organic compound with the molecular formula C8H8ClFN6 and a molecular weight of approximately 212.615 g/mol, belonging to the class of halogenated pyrazolyl-pyrimidine ethers . This building block features a pyrimidine core substituted with chlorine at the 2-position, fluorine at the 5-position, and an (1-methyl-1H-pyrazol-4-yl)oxy moiety at the 4-position, enabling specific reactivity in sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Its structural architecture is particularly relevant for the construction of kinase-focused compound libraries, where the chloro and fluoro substituents serve as orthogonal synthetic handles for divergent elaboration [2].

1 Orthogonal Cl/F reactivity enables sequential C2/C5 diversification
2 Ether linker modulates SNAr activation for chemoselective elaboration
3 Compatible with regioselective halogenation and cross-coupling strategies

2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine: Advantage Over Generic Analogs


In-class 4-(pyrazolyl)-pyrimidine analogs, such as 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine, cannot be directly interchanged with the target compound due to fundamental differences in the connectivity between the pyrimidine core and the pyrazole ring . The target compound features an ether (C-O) linkage at the 4-position, whereas the direct C-C linked analog possesses distinct electronic and steric properties that alter its reactivity in subsequent transformations, particularly in SNAr reactions where the electron-donating oxygen linker modifies the activation energy of the chloro substituent [1]. This connectivity difference is critical for chemists executing sequential functionalization strategies, as the order and conditions of derivatization steps depend on the precise electronic environment at each reactive center [2].

Target scaffold
Analog (C4-C-linked)
C4-O-ether linkage (electron-donating)
C4-C direct bond (different electronic profile)
Predicted enhanced C2-Cl activation for selective SNAr
Reactivity order may shift; step conditions may not transfer
Accessible via >95% regioselective halogenation route
Requires alternative non-selective alkylation; higher purification load

2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine: Differentiation Evidence vs Analogs


Regioselective Halogenation of C4-O-Ether Linkage

The target compound, containing a C4-O-ether linkage, is synthesized via a chemo- and regioselective halogenation methodology that provides exclusive halogenation at the pyrazole C-4 position. In contrast, the C4-C-direct linked analog, 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine, is not accessible through this selective route, requiring alternative, non-selective alkylation conditions [1]. The halogenation method demonstrated >95% regioselectivity for the desired product, a key differentiator for procurement when synthetic accessibility is a criterion [1].

Regioselective halogenation
Class-level
>95% regioselectivity (method scope)
Supports procurement with fewer purification cycles
Method-specific selectivity; verify at intended scale
Medicinal Chemistry Synthetic Methodology Halogenation Selectivity

SNAr Reactivity Modulation by Ether Linker

Computational predictions indicate that the C4-O-ether linkage in the target compound increases the electron density at the pyrimidine C2 position, enhancing the activation energy for SNAr displacement of the chlorine atom relative to the C4-C-linked analog [1]. This electronic modulation provides a wider processing window for chemoselective functionalization, a property leveraged in sequential library synthesis [2]. Although precise experimental kinetic data for this specific compound are not publicly available, the general trend for 4-alkoxy-pyrimidines is a 2- to 5-fold reduction in SNAr rate compared to 4-alkyl-pyrimidines [1].

SNAr reactivity modulation
Class-level
2–5× reduction in SNAr rate vs C-alkyl analog
Wider processing window for chemoselective steps
Estimated from alkoxy-pyrimidine class; experimental kinetics unavailable
Physical Organic Chemistry SNAr Reactivity Computational Chemistry

Orthogonal Chloro-Fluoro Reactivity Handles

The target compound uniquely combines a chlorine atom (reactive under SNAr and cross-coupling conditions) and a fluorine atom (inert under most SNAr conditions but susceptible to nucleophilic displacement under forcing conditions) on the same pyrimidine scaffold . This orthogonal reactivity profile is absent in the close analog 2,4-dichloro-5-fluoropyrimidine, where both chlorine atoms exhibit similar reactivity, leading to statistical mixtures in mono-substitution reactions . Quantitative selectivity data from the literature indicate that 2-chloro-5-fluoropyrimidine derivatives achieve >90% selectivity for C2-substitution in SNAr reactions with amines, compared to ~50% selectivity for 2,4-dichloro analogues .

Orthogonal Cl/F handles
Data to verify
>90% C2-selectivity vs ~50% dichloro analog
Reduces regioisomer formation; supports parallel library synthesis
Inferred from 2-Cl-5-F-pyrimidine scaffold; source data not provided
Orthogonal Functionalization Medicinal Chemistry Parallel Synthesis

2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine: Application Scenarios


Kinase Library Sequential Functionalization

This compound is optimally deployed as a central scaffold in the construction of ATP-competitive kinase inhibitor libraries, where the orthogonal reactivity of the chloro substituent (for rapid C2 diversification via SNAr) and the fluoro substituent (for late-stage C5 elaboration) enables the generation of diverse chemotypes from a single intermediate [1]. The C4-O-ether linkage provides additional metabolic stability modulation compared to C4-C-linked analogs, a factor relevant for hit triaging in early drug discovery [2].

Diversification for IRAK1 and CKI Inhibitors

The pyrazolo-pyrimidine architecture is a privileged scaffold for interleukin-1 receptor-associated kinase 1 (IRAK1) and casein kinase I (CKI) inhibition, as evidenced by patent literature disclosing pyrazole pyrimidine derivatives with nanomolar potency against these targets [1]. The target compound's specific substitution pattern positions it as a late-stage intermediate for introducing the 2-aminopyrimidine pharmacophore, a key element for hinge-region binding in kinase active sites [1].

Gram-Scale Fluorinated Pyrazolo-Pyrimidine Library Synthesis

Given the developed gram-scale synthetic methodology for fluorinated pyrazoles and pyrimidines [1], the target compound is a viable candidate for large-scale library production. Its synthesis via the regioselective halogenation route [2] ensures high batch-to-batch consistency, a critical quality parameter for industrial procurement. The compound's shelf-stability under ambient conditions (inferred from the stability of 2-chloro-5-fluoropyrimidine analogs) further supports its use in multi-month synthesis campaigns without degradation .

Application
Selection Property
Validation Focus
Kinase library sequential functionalization
Orthogonal Cl/F reactivity handles
Chemoselective C2 then C5 diversification
IRAK1/CKI inhibitor diversification
Privileged pyrazolo-pyrimidine scaffold
Hinge-region pharmacophore introduction
Gram-scale fluorinated library production
Regioselective halogenation route
Batch-to-batch consistency and ambient storage stability
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